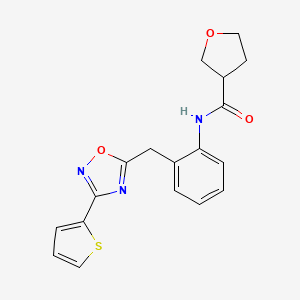
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vergleich Mit ähnlichen Verbindungen
Compounds containing only the thiophene or oxadiazole rings.
Molecules with similar functional groups but different core structures.
Uniqueness:
The combination of thiophene, oxadiazole, and tetrahydrofuran rings in one molecule is unique.
By understanding the detailed chemistry and applications of N-(2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide, researchers can explore its full potential in various fields. This compound's complexity and versatility make it a valuable subject of study in both academic and industrial research settings.
Biologische Aktivität
The compound N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a tetrahydrofuran ring and an oxadiazole moiety, which are known to impart significant biological properties. The presence of the thiophene group enhances its lipophilicity and potential interactions with biological targets.
1. Anticancer Activity
Research has indicated that derivatives of the 1,2,4-oxadiazole scaffold exhibit promising anticancer properties. For instance, compounds with similar structures have shown inhibitory effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 25.72 ± 3.95 |
| Compound B | MCF-7 | 45.2 ± 13.0 |
These findings suggest that the oxadiazole derivatives can serve as potential leads for developing new anticancer therapies .
2. Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Inhibition of glycogen synthase kinase 3 beta (GSK-3β), a key player in the pathogenesis of Alzheimer's, has been linked to reduced tau phosphorylation and amyloid beta accumulation. Compounds similar to this compound have demonstrated significant GSK-3β inhibitory activity with IC50 values around 70 nM .
3. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects by modulating cytokine release in cellular models. In vitro studies showed a reduction in pro-inflammatory markers such as IL-6 and TNF-alpha when treated with similar oxadiazole derivatives . This activity is crucial for conditions characterized by chronic inflammation, including neurodegenerative disorders.
Case Studies
Several studies have highlighted the biological activities of oxadiazole derivatives:
- Study on GSK-3β Inhibition : A recent study synthesized a series of oxadiazole compounds and evaluated their effects on GSK-3β activity in cellular models of neurodegeneration. The most potent compound restored cell viability significantly after neurotoxic insult .
- Anticancer Efficacy : Another investigation focused on the cytotoxicity of oxadiazole derivatives against various cancer cell lines, demonstrating promising IC50 values that indicate potential for further development as anticancer agents .
Eigenschaften
IUPAC Name |
N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-18(13-7-8-23-11-13)19-14-5-2-1-4-12(14)10-16-20-17(21-24-16)15-6-3-9-25-15/h1-6,9,13H,7-8,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVJUDKWKGMSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














